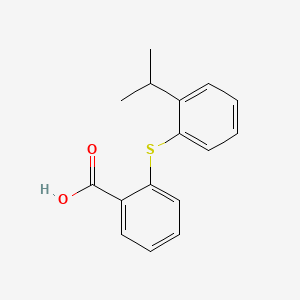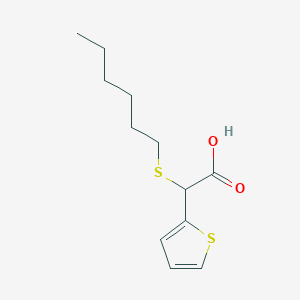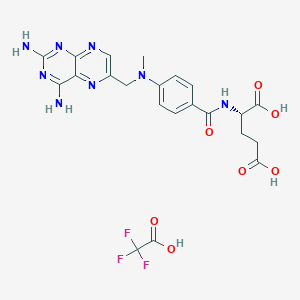
Methotrexate Tetraglutamate Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methotrexate Tetraglutamate Trifluoroacetate is a derivative of methotrexate, a well-known folic acid antagonist used in chemotherapy and as an immunosuppressant. This compound is characterized by the addition of four glutamate residues and a trifluoroacetate group, which enhances its biological activity and stability. This compound is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of methotrexate and its metabolites .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methotrexate Tetraglutamate Trifluoroacetate involves the conjugation of methotrexate with four glutamate residues followed by the addition of a trifluoroacetate group. The process typically starts with the activation of methotrexate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS). The activated methotrexate is then reacted with glutamic acid under controlled pH conditions to form the tetraglutamate derivative. Finally, the trifluoroacetate group is introduced through a reaction with trifluoroacetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is typically purified using chromatography techniques and characterized using spectroscopic methods .
化学反应分析
Types of Reactions
Methotrexate Tetraglutamate Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: The trifluoroacetate group can be substituted with other functional groups to modify the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
科学研究应用
Methotrexate Tetraglutamate Trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of methotrexate and its metabolites.
Biology: Employed in studies of cellular uptake and metabolism of methotrexate derivatives.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a therapeutic agent in cancer and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes .
作用机制
Methotrexate Tetraglutamate Trifluoroacetate exerts its effects by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. This inhibition leads to the depletion of tetrahydrofolate, a cofactor required for the synthesis of thymidine and purine nucleotides, ultimately blocking DNA synthesis and cell division. The addition of glutamate residues enhances the compound’s cellular uptake and retention, while the trifluoroacetate group increases its stability .
相似化合物的比较
Similar Compounds
Methotrexate: The parent compound, widely used in chemotherapy and as an immunosuppressant.
Methotrexate Polyglutamates: Derivatives with varying numbers of glutamate residues, each with different pharmacokinetic properties.
Versortrexate: A novel compound designed to overcome methotrexate resistance by targeting DHFR for degradation
Uniqueness
Methotrexate Tetraglutamate Trifluoroacetate is unique due to its enhanced stability and biological activity compared to other methotrexate derivatives. The addition of four glutamate residues improves cellular uptake and retention, while the trifluoroacetate group increases the compound’s stability, making it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C22H23F3N8O7 |
|---|---|
分子量 |
568.5 g/mol |
IUPAC 名称 |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H22N8O5.C2HF3O2/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;3-2(4,5)1(6)7/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);(H,6,7)/t13-;/m0./s1 |
InChI 键 |
RVUOXUFBZCNHQE-ZOWNYOTGSA-N |
手性 SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B13854769.png)
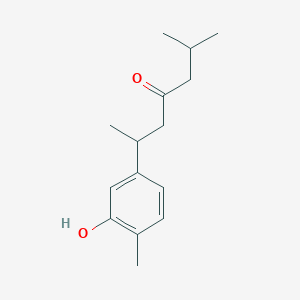
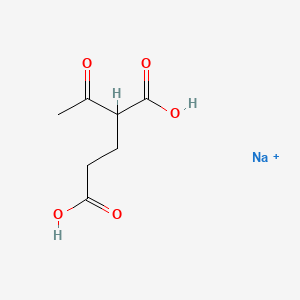
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)
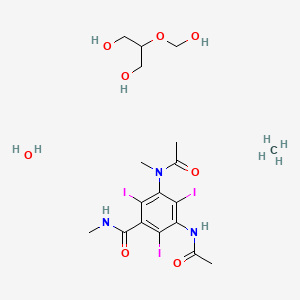
![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
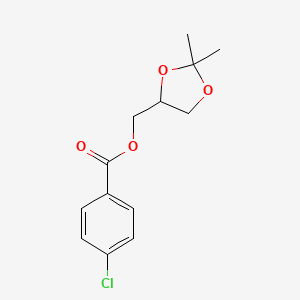
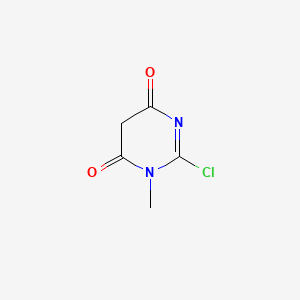
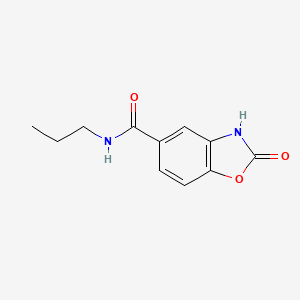
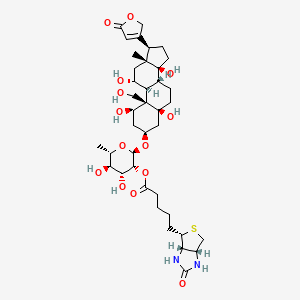
![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)
